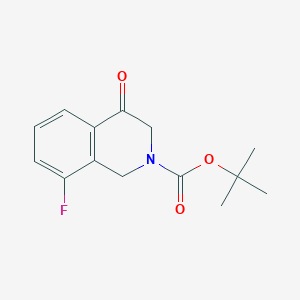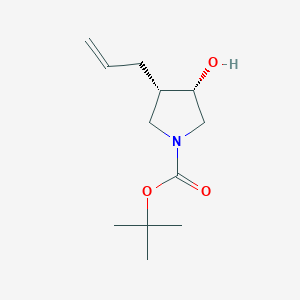
(3S,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl group, an allyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran to yield the desired cis isomer in quantitative yield . The Mitsunobu reaction can also be employed to convert the hydroxyl group into other functional groups, followed by alkaline hydrolysis to obtain the trans isomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and scalable reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or amines.
Substitution: Formation of tosylates or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: In the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: An oxidized form of the compound with a ketone group.
Uniqueness
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of chiral molecules. Its ability to undergo various chemical transformations also enhances its versatility in organic synthesis.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl (3S,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
XWAFVZGCUNQYNV-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


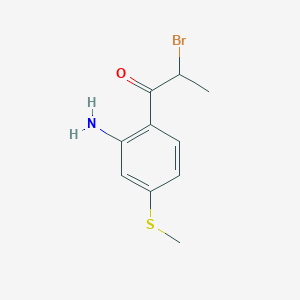
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
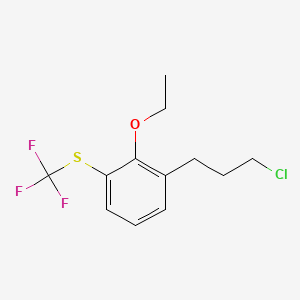
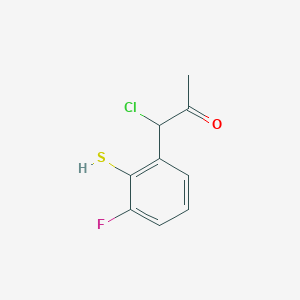
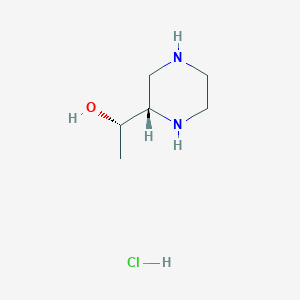
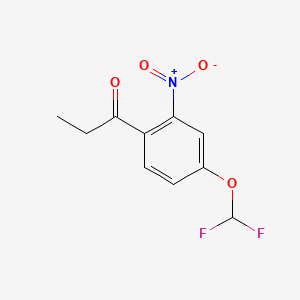
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
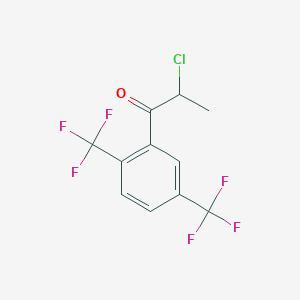

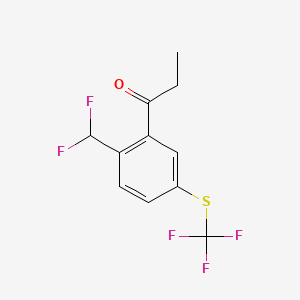
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
